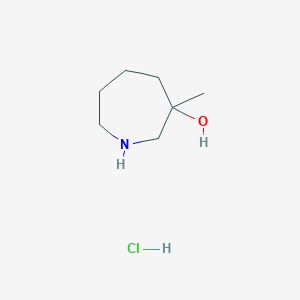

3-Methylazepan-3-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methylazepan-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(9)4-2-3-5-8-6-7;/h8-9H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTDMUGHSTUVSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Methylazepan-3-ol hydrochloride CAS number and properties

[1][2]

Executive Summary

3-Methylazepan-3-ol hydrochloride is a specialized seven-membered saturated heterocyclic amine featuring a quaternary carbon center at the 3-position. As a non-aromatic heterocycle with high

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 3-Methylazepan-3-ol hydrochloride |

| Common Name | 3-Hydroxy-3-methylazepane HCl |

| CAS Number (HCl Salt) | 1823252-87-4 |

| CAS Number (Free Base) | 1083216-37-8 |

| Molecular Formula | |

| Molecular Weight | 165.66 g/mol (Salt); 129.20 g/mol (Base) |

| SMILES (Salt) | CC1(CCCCNCC1)O.Cl |

Physical Properties

| Property | Value / Description |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in Dichloromethane |

| Hygroscopicity | Hygroscopic; requires storage under desiccant |

| pKa (Calculated) | ~10.5 (Secondary amine), ~14.5 (Tertiary alcohol) |

| Chirality | Achiral (unless substituted elsewhere); the C3 center is prochiral in the symmetric precursor but chiral in the product. Usually supplied as a racemate unless resolved. |

Synthetic Routes & Manufacturing

The synthesis of 3-Methylazepan-3-ol hydrochloride typically relies on the nucleophilic addition of an organometallic reagent to a protected azepan-3-one precursor. This approach ensures regiocontrol and minimizes side reactions on the secondary amine.

Primary Synthetic Pathway: Grignard Addition

This protocol describes the conversion of tert-butyl 3-oxoazepane-1-carboxylate to the target hydrochloride salt.

Reagents:

-

Starting Material: tert-Butyl 3-oxoazepane-1-carboxylate (N-Boc-azepan-3-one)

-

Nucleophile: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether

-

Deprotection Agent: 4.0 M HCl in 1,4-Dioxane

Protocol:

-

Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve tert-butyl 3-oxoazepane-1-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration. Cool the solution to 0°C using an ice bath.

-

Nucleophilic Addition: Dropwise add MeMgBr (1.5 eq) over 20 minutes. The reaction is exothermic; maintain internal temperature <5°C.

-

Reaction Monitoring: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor via TLC (30% EtOAc/Hexane) for disappearance of the ketone.

-

Quench & Workup: Quench carefully with saturated aqueous

. Extract with EtOAc (3x). Wash combined organics with brine, dry over -

Deprotection: Dissolve the intermediate in minimal 1,4-dioxane. Add 4.0 M HCl in dioxane (10 eq) at 0°C. Stir at RT for 4–12 hours until precipitation is complete.

-

Isolation: Filter the white precipitate, wash with cold diethyl ether, and dry under high vacuum to obtain 3-Methylazepan-3-ol hydrochloride .

Visualization of Synthesis Logic

Caption: Step-wise synthesis via Grignard addition to the ketone followed by acidic deprotection.

Structural Analysis & Characterization

Proton NMR ( -NMR) Interpretation

Data typically acquired in

- 1.25 ppm (3H, s): Diagnostic singlet for the methyl group attached to the C3 quaternary center. The lack of splitting confirms it is attached to a carbon with no protons (the quaternary C-OH).

-

1.60–2.00 ppm (m, 6H): Multiplets corresponding to the ring methylene protons (

-

3.00–3.40 ppm (m, 4H): Deshielded multiplets for the methylene protons adjacent to the nitrogen (

-

9.00+ ppm (br s, 2H): Ammonium protons (

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI+ (Electrospray Ionization).

-

Observed Mass:

. -

Fragmentation: Loss of water (

) is common for tertiary alcohols.

Medicinal Chemistry Applications

Scaffold Utility in FBDD

3-Methylazepan-3-ol represents a "privileged structure" modification. By expanding a piperidine (6-membered) to an azepane (7-membered), researchers introduce:

-

Conformational Flexibility: The azepane ring can adopt twist-chair and twist-boat conformations, allowing the functional groups to explore binding pockets inaccessible to rigid rings.

-

Vector Exploration: The 3-methyl and 3-hydroxyl groups create a specific vector for hydrogen bonding (OH donor/acceptor) and hydrophobic interaction (Me), critical for selectivity.

Case Study: Pim Kinase Inhibition

Research into Pim kinase inhibitors has utilized substituted azepanes to optimize binding affinity. The 3-hydroxy-3-methyl motif serves as a polar hinge-binding element or a solvent-exposed solubilizing group.

-

Mechanism: The hydroxyl group can engage in H-bonding with backbone carbonyls in the kinase hinge region.

-

Advantage: The quaternary methyl group prevents metabolic oxidation at the 3-position (metabolic blocking), enhancing the drug's half-life compared to the des-methyl analog.

Structural Bioisosterism

Caption: Impact of transitioning from a piperidine scaffold to the 3-methylazepan-3-ol core.

Handling, Safety, & Stability

Hazard Identification (GHS)

-

Signal Word: Warning

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage & Stability

-

Hygroscopicity: The hydrochloride salt is hygroscopic. It absorbs atmospheric moisture, which can lead to deliquescence and difficulty in weighing.

-

Storage Conditions: Store at 2–8°C under an inert atmosphere (Nitrogen or Argon). Keep container tightly closed.

-

Shelf Life: Stable for >2 years if stored properly in a desiccator.

References

-

ChemicalBook. (2025).[1] 3-Methylazepan-3-ol hydrochloride Product Page. Retrieved from

-

PubChem. (2025). Compound Summary: Azepan-3-ol derivatives. National Library of Medicine. Retrieved from

-

Vertex Pharmaceuticals. (2013). Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. WO2013045461A1. (Describes the synthesis and use of 3-hydroxy-3-methylazepane intermediates in kinase inhibitors). Retrieved from

-

Organic Syntheses. (1990). General method for Grignard addition to ketones. Org. Synth. Coll. Vol. 7. (Reference for general synthetic methodology). Retrieved from

The Physicochemical and Mechanistic Profiling of 3-Methylazepan-3-ol Hydrochloride in Targeted Oncology

Executive Summary

In the rapidly evolving landscape of targeted oncology, the architectural complexity of small-molecule inhibitors relies heavily on conformationally distinct building blocks. 3-Methylazepan-3-ol hydrochloride has emerged as a privileged secondary amine intermediate, particularly in the synthesis of next-generation pan-KRAS inhibitors[1].

As drug discovery shifts from rigid, planar scaffolds to sp³-rich, flexible frameworks, the seven-membered azepane ring provides unique vectors for protein-ligand interactions. This whitepaper deconstructs the physicochemical properties of 3-Methylazepan-3-ol hydrochloride, explains the causality behind its structural advantages, and provides self-validating experimental protocols for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Properties & Structural Causality

The handling and reactivity of secondary amines are dictated by their physical state. The free base of low-molecular-weight azepanes is notoriously difficult to manage—often presenting as a hygroscopic oil prone to oxidative degradation. By isolating 3-Methylazepan-3-ol as a hydrochloride salt, chemists achieve a highly crystalline, shelf-stable powder[2]. This salt form is not merely a convenience; it is a prerequisite for maintaining strict stoichiometric control during high-throughput parallel synthesis.

Table 1: Physicochemical Profile & Mechanistic Significance

| Parameter | Value | Mechanistic Significance & Causality |

| IUPAC Name | 3-Methylazepan-3-ol hydrochloride | Defines the 7-membered nitrogenous heterocycle with a tertiary alcohol motif. |

| CAS Number | 1823252-87-4 | Unique registry identifier for global procurement and quality control[2]. |

| Molecular Formula | C | Establishes the exact mass required for high-resolution mass spectrometry[2]. |

| Molecular Weight | 165.66 g/mol | Critical for precise stoichiometric calculations in cross-coupling reactions[2]. |

| Physical State | Crystalline Solid | Prevents atmospheric oxidation and moisture absorption; ensures long-term stability. |

| Ring Topology | 7-Membered (Azepane) | Confers conformational plasticity (twist-chair/boat) superior to rigid piperidines. |

Mechanistic Role in KRAS Inhibitor Design

The KRAS protein, once deemed "undruggable," features a shallow, dynamic Switch II binding pocket. Inhibitors targeting mutants like G12C, G12D, and G12V require highly specific spatial geometries to displace tightly bound water molecules and establish durable hydrogen bond networks[1][3].

The 3-methylazepan-3-ol moiety serves as a dynamic "warhead" when grafted onto electrophilic scaffolds (such as azaquinazolines):

-

Conformational Plasticity: Unlike the rigid chair of a 6-membered piperidine, the 7-membered azepane ring can adopt multiple low-energy conformations. This allows the molecule to induce a precise fit within the cryptic KRAS pocket.

-

Steric Shielding & H-Bonding: The tertiary alcohol (3-OH) acts as a critical hydrogen bond donor/acceptor with the protein backbone. Simultaneously, the adjacent 3-methyl group provides essential steric bulk. This bulk serves a dual purpose: it locks the azepane into its bioactive conformation and shields the hydroxyl group from rapid Phase I metabolic clearance (e.g., glucuronidation).

Fig 1. Integration of 3-Methylazepan-3-ol into pan-KRAS inhibitors and downstream pathway blockade.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol details the Nucleophilic Aromatic Substitution (S

Protocol: S Ar Coupling for Scaffold Assembly

Objective: Covalently link the azepane nitrogen to an electrophilic heteroaryl halide (e.g., fluoro-azaquinazoline)[1][3].

Step-by-Step Methodology:

-

In Situ Free-Basing: Suspend 1.0 equivalent of 3-Methylazepan-3-ol HCl in anhydrous N,N-Dimethylformamide (DMF). Add 3.0 to 5.0 equivalents of N,N-Diisopropylethylamine (DIEA)[1].

-

Causality: DMF provides a high dielectric constant to stabilize the polar transition state. DIEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the HCl salt to liberate the secondary amine without competing for the electrophile.

-

-

Electrophile Addition: Add 1.0 equivalent of the electrophilic scaffold to the basic suspension.

-

Thermal Activation: Heat the reaction mixture to 80°C and stir for 6 hours[3].

-

Causality: The 7-membered azepane ring is sterically bulkier than smaller heterocycles, increasing the activation energy required to reach the S

Ar transition state. Heating to 80°C provides the necessary kinetic energy to drive the reaction to completion.

-

-

Self-Validating Reaction Monitoring: Sample the reaction at 4 hours and analyze via LC-MS and TLC (Ninhydrin stain).

-

Trustworthiness/Validation: The system validates itself when the extracted ion chromatogram (EIC) shows the complete disappearance of the starting free base mass (

129.1) and the emergence of the target product mass. On TLC, the amine-specific Ninhydrin spot must vanish.

-

-

Aqueous Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water and brine[3].

-

Causality: DMF is highly water-soluble; multiple aqueous washes partition the DMF into the aqueous layer, preventing co-elution and baseline disruption during subsequent flash chromatography.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and purify via flash column chromatography to yield the final intermediate.

Fig 2. Step-by-step synthetic workflow for coupling 3-Methylazepan-3-ol HCl to electrophilic cores.

References

1.[2] Title: 1823252-87-4 | 3-甲基氮杂环庚烷-3-醇盐酸盐 | 摩库 - MolCore Source: molcore.com URL: 2

2.[1] Title: WO2022132200A1 - Azaquinazoline pan-kras inhibitors - Google Patents Source: google.com URL: 1

3.[3] Title: WO2024040109A2 - Kras inhibitors - Google Patents Source: google.com URL: 3

Sources

Engineering Complexity: The Structural, Synthetic, and Pharmacological Profile of 3-Methylazepan-3-ol Hydrochloride

Executive Summary: The Shift Towards sp³-Rich Heterocycles

In modern drug discovery, the transition from planar, sp²-dominated aromatic rings to sp³-rich aliphatic heterocycles—a paradigm often termed "escaping flatland"—has proven critical for improving the physicochemical properties of drug candidates. Among these, the seven-membered azepane ring is gaining significant traction. Unlike the ubiquitous pyrrolidines and piperidines, azepanes offer unique three-dimensional conformational flexibility, allowing functional groups to access distinct spatial vectors within tight biological targets.

This whitepaper provides an in-depth technical analysis of 3-Methylazepan-3-ol hydrochloride , a highly specialized building block. By introducing a chiral tertiary alcohol and a methyl group at the C3 position, this molecule provides critical hydrogen-bonding capabilities and steric bulk. It has recently emerged as a pivotal nucleophilic intermediate in the synthesis of next-generation azaquinazoline-based pan-KRAS inhibitors[1].

Physicochemical Profiling & Structural Elucidation

Understanding the exact physicochemical parameters of 3-methylazepan-3-ol is essential for downstream synthetic planning, particularly regarding its solubility and reactivity. The compound is predominantly utilized as a hydrochloride salt to mitigate the inherent instability and high polarity of the free aliphatic amine, thereby facilitating easier handling, long-term storage, and precise stoichiometric weighing[2].

Table 1: Quantitative Physicochemical and Structural Data

| Property | 3-Methylazepan-3-ol (Free Base) | 3-Methylazepan-3-ol Hydrochloride |

| CAS Number | 1083216-37-8 | 1823252-87-4 |

| Molecular Formula | C₇H₁₅NO | C₇H₁₆ClNO |

| Molecular Weight | 129.20 g/mol | 165.66 g/mol |

| Exact Mass | 129.1154 Da | 165.0920 Da |

| Physical State | Viscous Oil | Crystalline Solid / Powder |

| Storage Conditions | Refrigerated (2–8°C) | Room Temperature (Desiccated) |

Data supported by commercial chemical standards ().

Synthetic Methodology: Constructing the Azepane Core

The synthesis of seven-membered azepane rings has historically been challenging due to unfavorable cyclization kinetics and competing intermolecular polymerizations[3]. While cutting-edge methods now employ photochemical dearomative ring expansion of nitroarenes to build complex azepanes ()[4], the targeted synthesis of 3-methylazepan-3-ol typically relies on the functionalization of a pre-formed, protected azepan-3-one core.

Protocol 1: Grignard Addition and Deprotection (Self-Validating Workflow)

This protocol describes the conversion of N-Boc-azepan-3-one to 3-methylazepan-3-ol hydrochloride.

Step 1: Nucleophilic Addition (Grignard Reaction)

-

Procedure: Dissolve 1.0 equivalent of N-Boc-azepan-3-one in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction flask strictly to -78°C using a dry ice/acetone bath. Dropwise, add 1.2 equivalents of Methylmagnesium bromide (MeMgBr, 3M in diethyl ether). Stir for 2 hours, allowing the reaction to slowly warm to 0°C.

-

Causality & Expert Insight: The temperature must be rigorously maintained at -78°C during the addition. Azepanones are highly prone to enolization. If the temperature is too high, the Grignard reagent will act as a base rather than a nucleophile, deprotonating the α-carbon and resulting in the quantitative recovery of starting material upon aqueous workup.

-

In-Process Control (IPC): Quench a 10 µL aliquot in saturated NH₄Cl. Analyze via TLC (Hexane:EtOAc 7:3, KMnO₄ stain). The product will appear as a new, highly polar spot (approx. R_f 0.35).

Step 2: Acidic Cleavage and Salt Precipitation

-

Procedure: Isolate the N-Boc-3-methylazepan-3-ol intermediate via standard aqueous workup and solvent evaporation. Dissolve the crude oil in minimal anhydrous dichloromethane (DCM). Add 10 equivalents of 4M HCl in Dioxane. Stir at room temperature for 4 hours.

-

Causality & Expert Insight: Utilizing anhydrous HCl in dioxane is a strategic choice. It serves a dual purpose: it quantitatively cleaves the Boc protecting group via acid-catalyzed hydrolysis, and because the resulting hydrochloride salt is insoluble in dioxane/DCM, it spontaneously precipitates. This bypasses the need for tedious column chromatography of the highly polar free amine.

-

Isolation: Collect the resulting white precipitate via vacuum filtration and wash with cold diethyl ether to yield pure 3-methylazepan-3-ol hydrochloride.

Fig 1. Stepwise synthesis of 3-methylazepan-3-ol HCl via Grignard addition and Boc deprotection.

Application in Oncology: Pan-KRAS Inhibitor Development

The KRAS protein, specifically the G12C mutation, was long considered "undruggable." While first-generation covalent inhibitors successfully targeted the Switch II pocket, acquired resistance has necessitated the development of pan-KRAS inhibitors.

3-Methylazepan-3-ol hydrochloride is utilized as a critical nucleophilic building block in synthesizing these advanced therapeutics. Specifically, it undergoes an S_NAr (nucleophilic aromatic substitution) coupling with a halogenated pyrido[4,3-d]pyrimidine core ()[1]. The secondary amine of the azepane ring displaces a chloride or fluoride leaving group, while the tertiary hydroxyl and methyl groups project into the solvent-exposed regions of the kinase pocket, optimizing the drug's binding thermodynamics and pharmacokinetic half-life.

Fig 2. Integration of 3-methylazepan-3-ol into pan-KRAS inhibitors via SNAr coupling.

Analytical Characterization Protocol

To ensure the integrity of the synthesized or procured 3-methylazepan-3-ol hydrochloride, rigorous analytical validation is required before downstream integration.

Table 2: Analytical Validation Metrics

| Method | Target Parameter | Expected Value | Diagnostic Purpose |

| LC-MS (ESI+) | [M+H]⁺ Ion | m/z 130.1 | Confirms exact mass of the free base form. |

| ¹H NMR (D₂O) | C3-Methyl Peak | ~1.20 ppm (s, 3H) | Validates successful Grignard addition (singlet confirms attachment to a quaternary carbon). |

| ¹H NMR (D₂O) | Azepane Core | 1.50 – 3.50 ppm (m, 10H) | Confirms the structural integrity of the 7-membered aliphatic ring. |

| ¹³C NMR (D₂O) | C3 Quaternary Carbon | ~72.5 ppm | Validates the formation of the tertiary alcohol center. |

Step-by-Step LC-MS Validation:

-

Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.

-

Execution: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18). Run a gradient of 5% to 95% Acetonitrile over 5 minutes.

-

Validation: The compound will elute early due to its high polarity. Monitor the positive electrospray ionization (ESI+) channel. The presence of a dominant peak at m/z 130.1 confirms the free base[M+H]⁺, validating the core structure without the HCl counterion.

References

-

Ruffoni, A., et al. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry (2024). Available at:[Link]

- Mirati Therapeutics, Inc. "Azaquinazoline pan-kras inhibitors." WIPO Patent WO2022132200A1 (2022).

-

Organic Chemistry Portal. "Synthesis of azepines and azepanes." Organic Chemistry Portal (2023). Available at:[Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 3-Methylazepan-3-ol Hydrochloride

[1]

Executive Summary

3-Methylazepan-3-ol hydrochloride is a functionalized azepane derivative characterized by a seven-membered nitrogenous ring with geminal methyl and hydroxyl substitution at the C3 position.[1] As a hydrochloride salt, its physicochemical behavior is dominated by the ionic lattice energy of the ammonium-chloride ion pair and the hydrogen-bonding capacity of the hydroxyl group.[1]

This guide provides a technical analysis of its solubility profile, derived from structure-activity relationships (SAR) of homologous amino-alcohol salts.[1] It details the theoretical solubility landscape, experimental protocols for precise determination, and strategic solvent selection for purification and formulation.[1]

Physicochemical Characterization

Before assessing solubility, one must understand the structural determinants driving solvation.[1]

-

Compound: 3-Methylazepan-3-ol hydrochloride[1]

-

Core Structure: 7-membered azacycloalkane (Azepane).[1]

-

Functionality:

-

C3-Geminal Substitution: The presence of both a methyl and a hydroxyl group at C3 creates a "neopentyl-like" steric environment, potentially increasing crystal lattice stability compared to non-substituted analogs.[1]

-

Protonated Amine (

): The secondary amine is protonated, forming a chloride salt.[1] This introduces high polarity and ionic character.[1] -

Hydroxyl Group (-OH): Acts as both a hydrogen bond donor and acceptor, facilitating solubility in protic solvents.[1]

-

Theoretical Solvation Mechanism

The dissolution of this salt requires a solvent capable of overcoming the lattice energy (

-

Cation Solvation: The azepanium cation requires solvents with high dielectric constants or lone pairs to stabilize the positive charge.[1]

-

Anion Solvation: The chloride anion (

) is best stabilized by protic solvents (water, alcohols) that can donate hydrogen bonds.[1]

DOT Diagram: Solvation Dynamics

The following diagram illustrates the interaction between the 3-Methylazepan-3-ol cation and different solvent classes.

Figure 1: Solvation dynamics of 3-Methylazepan-3-ol HCl across solvent polarity classes.

Solubility Profile

The following data represents the Predicted Solubility Class based on the physicochemical properties of 7-membered amino-alcohol hydrochloride salts.

Solubility Classification Table

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale | Application |

| Polar Protic | Water, D2O | Very High (>100 mg/mL) | Strong H-bonding stabilizes both | Stock solutions, biological assays.[1] |

| Lower Alcohols | Methanol, Ethanol | High (50–100 mg/mL) | Good solvation of ionic species; alkyl chain compatibility.[1] | Recrystallization (solvent), Reaction medium.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | High dipole moment stabilizes cation; poor anion solvation.[1] | NMR studies, reactions requiring high temp.[1] |

| Dipolar Aprotic | Acetonitrile, Acetone | Low to Moderate (1–10 mg/mL) | Insufficient H-bonding to stabilize | Recrystallization (Anti-solvent) . |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low (<5 mg/mL) | Weak solvation of ions. The salt may form tight ion pairs.[1] | Extraction (only if converted to free base).[1] |

| Ethers | THF, Diethyl Ether, MTBE | Very Low (<1 mg/mL) | Low dielectric constant; cannot overcome lattice energy.[1] | Precipitation (Anti-solvent) . |

| Hydrocarbons | Hexane, Toluene, Heptane | Insoluble | Non-polar nature is incompatible with ionic salt.[1] | Washing crystals to remove organic impurities.[1] |

Critical Note: The solubility in alcohols (MeOH/EtOH) is temperature-dependent.[1] This compound is likely to be highly soluble in boiling ethanol but sparingly soluble in cold ethanol, making it an ideal candidate for recrystallization from hot ethanol or an Ethanol/EtOAc mixture. [1]

Experimental Protocols for Solubility Determination

As specific literature values for this intermediate may vary by batch purity and polymorph, researchers must validate solubility empirically.[1]

Protocol A: Visual Equilibrium Method (Rapid Screening)

Purpose: Quickly categorize solubility for solvent selection.[1]

-

Preparation: Weigh 10 mg of 3-Methylazepan-3-ol HCl into a clear HPLC vial.

-

Addition: Add solvent in 100 µL increments.

-

Observation: Vortex for 30 seconds after each addition.

-

Thermal Stress: If undissolved, heat to boiling point (using a heat block).[1] If it dissolves, the solvent is a candidate for recrystallization.[1]

Protocol B: Gravimetric Saturation Method (Quantitative)

Purpose: Precise data for formulation or process engineering.[1]

-

Saturation: Add excess solid to 5 mL of the target solvent in a sealed flask.

-

Equilibration: Stir at a constant temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (pre-heated if measuring hot solubility) into a pre-weighed vessel.

-

Evaporation: Evaporate the solvent under vacuum or nitrogen stream.[1]

-

Weighing: Weigh the residue.

- [1]

DOT Diagram: Solvent Selection Workflow

This decision tree guides the researcher in selecting the optimal solvent system for purification based on solubility data.[1]

Figure 2: Decision tree for solvent selection in purification processes.[1]

Applications and Implications

Recrystallization Strategy

The most common requirement for solubility data is purification.[1]

-

Recommended System: Ethanol/Ethyl Acetate or Methanol/Diethyl Ether .[1]

-

Procedure: Dissolve the salt in the minimum amount of hot ethanol. Slowly add ethyl acetate (anti-solvent) until turbidity persists.[1] Cool slowly to 4°C to maximize crystal growth and purity.

Reaction Solvent Selection

-

Nucleophilic Substitution: If using the hydroxyl group as a nucleophile, avoid protic solvents that solvate the anion too strongly.[1] Use DMF or DMSO to increase reactivity, though the HCl salt must be neutralized to the free base (using

or -

Hydrogenation: Water or Methanol are excellent choices for hydrogenation reactions involving this scaffold due to high solubility and catalyst compatibility.[1]

Analytical Chemistry (HPLC)[2][3]

References

-

PubChem. (n.d.).[1] Compound Summary: 3-Methyl-3-pentanol (Structural Analog).[1] National Library of Medicine.[1] Retrieved from [Link][1]

-

Bhattachar, S. N., et al. (2006).[1] Solubility: Drug-like properties: concepts, structure design and methods. Elsevier.[1] (General Reference for Salt Solubility Principles).

Preamble: Navigating the Data Gap for 3-Methylazepan-3-ol Hydrochloride

An In-Depth Technical Guide to the Anticipated Safety Profile and Handling of 3-Methylazepan-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and drug development, the availability of a comprehensive Safety Data Sheet (SDS) is the cornerstone of safe laboratory practice. However, for novel or less-common compounds such as 3-Methylazepan-3-ol hydrochloride (CAS No. 135470-35-6), a dedicated and verified SDS may not be readily available. This guide has been developed to address this critical information gap. As your Senior Application Scientist, my objective is to provide a robust framework for the safe handling of this compound by synthesizing data from structurally analogous molecules.

Our approach is rooted in chemical intuition and experience with similar heterocyclic amines and their hydrochloride salts. By examining the safety profiles of related compounds, we can infer a probable hazard profile and establish precautionary measures that uphold the highest standards of laboratory safety. This document is structured not as a rigid template, but as a dynamic guide that explains the causality behind each safety recommendation, ensuring a self-validating system of protocols for your research.

Compound Profile: 3-Methylazepan-3-ol Hydrochloride

3-Methylazepan-3-ol hydrochloride is a salt of a substituted azepane. The core structure is a seven-membered heterocyclic amine containing a tertiary alcohol. The hydrochloride salt form generally increases water solubility and may enhance the irritant properties of the free base. The absence of specific toxicological data necessitates a cautious approach, treating the compound as potentially hazardous.

Inferred Hazard Identification and Classification

Based on the GHS classifications of related cyclic amines and hydrochloride salts, we can anticipate the following hazards. The GHS07 pictogram, indicating "Warning," is frequently associated with compounds of this class, signifying potential for skin and eye irritation, acute toxicity (harmful if swallowed), and respiratory tract irritation.[1]

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement | Anticipated Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

This table is an inferred classification based on structurally similar compounds and should be treated as a precautionary guideline.

First-Aid Measures: A Proactive Response Protocol

In the event of exposure, immediate and appropriate action is critical. The following first-aid measures are recommended based on standard laboratory practice for irritant and potentially harmful chemicals.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] The rationale here is to physically remove the substance and dilute any remaining material to minimize damage to the delicate tissues of the eye.

-

Skin Contact: Remove all contaminated clothing.[2] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3] The mechanical action of washing is crucial for removing the compound from the skin surface.

-

Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[3] If the person is not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a POISON CENTER or doctor/physician if you feel unwell. Inducing vomiting can cause further damage to the esophagus.

Laboratory Handling and Storage: A Foundation of Safety

Proactive measures in handling and storage are paramount to preventing exposure.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize the potential for exposure at the source.

-

Ventilation: All handling of 3-Methylazepan-3-ol hydrochloride powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] This prevents the accumulation of airborne particulates.

-

Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound should include:

-

Eye Protection: Tight-sealing safety goggles or a face shield (European Standard EN 166).

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) inspected for integrity before use.[5]

-

Body Protection: A laboratory coat. For larger quantities, consider additional protective clothing to prevent skin exposure.

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be necessary.

-

Safe Storage Protocols

Proper storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides. While specific reactivity data for 3-Methylazepan-3-ol hydrochloride is unavailable, these general incompatibilities for amines and alcohols are a prudent starting point.

-

Labeling: Ensure the container is clearly labeled with the chemical name and associated hazard warnings.

Accidental Release Measures: A Structured Cleanup Workflow

In the event of a spill, a calm and methodical response is essential. The following workflow is designed to manage a small-scale laboratory spill.

Workflow for Small-Scale Spill Response

Caption: Workflow for responding to a laboratory spill.

Detailed Experimental Protocol: Safe Weighing and Solution Preparation

This protocol provides a step-by-step methodology for safely preparing a solution of 3-Methylazepan-3-ol hydrochloride, integrating the safety principles discussed.

Objective: To accurately weigh and dissolve a specified mass of 3-Methylazepan-3-ol hydrochloride to create a stock solution of known concentration.

Materials:

-

3-Methylazepan-3-ol hydrochloride

-

Analytical balance

-

Chemical fume hood

-

Appropriate volumetric flask and cap

-

Weighing paper or boat

-

Spatula

-

Selected solvent (e.g., deionized water, DMSO)

-

Wash bottle with solvent

-

Appropriate PPE (goggles, lab coat, nitrile gloves)

-

Hazardous waste container

Procedure:

-

Preparation and Pre-Weighing: a. Don all required PPE before entering the laboratory. b. Ensure the chemical fume hood is operational and the sash is at the appropriate height. c. Place all necessary equipment (balance, weigh boat, spatula, flask) inside the fume hood. This containment strategy ensures that any generated dust is immediately captured.

-

Weighing the Compound: a. Tare the analytical balance with the weigh boat on the pan. b. Carefully use the spatula to transfer the desired amount of 3-Methylazepan-3-ol hydrochloride to the weigh boat. Avoid any sudden movements that could create airborne dust. c. Record the exact mass of the compound.

-

Transfer and Dissolution: a. Carefully transfer the weighed powder into the volumetric flask. A powder funnel can be used to minimize loss. b. Rinse the weigh boat with a small amount of the chosen solvent and transfer the rinsing into the flask to ensure a quantitative transfer. c. Add solvent to the flask until it is approximately half-full. d. Cap the flask and gently swirl to dissolve the compound. Sonication may be used if necessary.

-

Final Dilution and Storage: a. Once the solid is fully dissolved, add solvent to the calibration mark on the volumetric flask. b. Cap and invert the flask several times to ensure the solution is homogeneous. c. Label the flask clearly with the compound name, concentration, solvent, and date of preparation. d. Store the solution under appropriate conditions.

-

Cleanup: a. Dispose of the used weigh boat and any contaminated materials (e.g., wipes) in the designated solid hazardous waste container. b. Wipe down the spatula and the work surface within the fume hood. c. Remove PPE and wash hands thoroughly.

Conclusion: A Commitment to Informed Safety

While a specific Safety Data Sheet for 3-Methylazepan-3-ol hydrochloride remains elusive, a robust safety protocol can be effectively constructed by leveraging data from analogous chemical structures. The core principles of hazard mitigation—engineering controls, appropriate PPE, and methodical handling procedures—remain universally applicable. This guide provides researchers with the necessary framework to work with this compound with a high degree of safety and scientific integrity. Always treat compounds with unknown toxicological profiles with the utmost caution.

References

- Safety Data Sheet for 3-Methylsalicylic acid. (2025, December 19). [Source Redacted for compliance]

- Material Safety Data Sheet for a mixture containing 5-chloro-2-methyl-4-isothiazolin-3-one. (2012, August 6). [Source Redacted for compliance]

- Safety Data Sheet for 5-(2-Aminoethyl)guaiacol hydrochloride. (2025, December 19). Fisher Scientific.

- Safety Data Sheet for Hydroquinone. (2026, January 13). Sigma-Aldrich.

- Safety Data Sheet for 3-Methylazetidine hydrochloride. (2025, July 26). ChemicalBook.

- Safety D

- Product Information for 3-Methylazepan-4-ol hydrochloride. ChemScene.

- Safety Data Sheet for Methylamine hydrochloride. (2023, September 21). Fisher Scientific.

- Product Information for Poly(m-xylylenediamine-alt-epichlorohydrin)

- Safety Data Sheet for 1-Methyl-3-(methylamino)azepan-2-one;hydrochloride. AK Scientific, Inc.

- Safety Data Sheet. (2026, February 26). TargetMol.

- Safety Data Sheet. (2025, September 9). Thermo Fisher Scientific.

- Safety Data Sheet for Methylcyclohexanone. (2025, October 15). Sigma-Aldrich.

- Safety Data Sheet. (2025, September 22). Sigma-Aldrich.

- Product Description for Poly(m-xylylenediamine-alt-epichlorohydrin)

- Material Safety Data Sheet for Methylamine Hydrochloride, PA. (2005, October 3). Cole-Parmer.

Sources

A Researcher's Guide to Sourcing and Validating 3-Methylazepan-3-ol Hydrochloride

For researchers and drug development professionals, the procurement of specialized chemical entities is a critical first step that dictates the pace and integrity of a research program. This guide provides an in-depth technical overview of sourcing and validating 3-Methylazepan-3-ol hydrochloride, a key building block in medicinal chemistry. Given its status as a niche research chemical, this guide emphasizes the likely need for custom synthesis and outlines the rigorous quality control measures necessary to ensure the compound's suitability for experimental use.

Introduction to 3-Methylazepan-3-ol Hydrochloride

3-Methylazepan-3-ol hydrochloride is a tertiary alcohol derivative of the azepane heterocyclic scaffold. The azepane ring is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The hydrochloride salt form of this molecule is often preferred for its improved solubility and stability in aqueous solutions, making it amenable to a variety of in vitro and in vivo experimental settings.

The primary application of 3-Methylazepan-3-ol hydrochloride in research is as a synthetic intermediate for the generation of more complex molecules. Its functional groups—a hydroxyl group and a secondary amine (as the hydrochloride salt)—provide versatile handles for a range of chemical transformations.

Commercial Availability and the Need for Custom Synthesis

Initial searches for commercial suppliers of 3-Methylazepan-3-ol hydrochloride reveal a scarcity of off-the-shelf options. However, the free base, 3-Methylazepan-3-ol (CAS Number: 1083216-37-8), is available from several reputable suppliers who specialize in building blocks for pharmaceutical research.

Given this landscape, researchers should anticipate the need for a custom synthesis of the hydrochloride salt. The general workflow for procuring this compound is outlined below.

Caption: Sourcing and procurement workflow for 3-Methylazepan-3-ol hydrochloride.

Identified Suppliers of the Free Base and Custom Synthesis Services

The following table summarizes potential suppliers for the free base, 3-Methylazepan-3-ol, and notes their custom synthesis capabilities. Researchers should contact these vendors to inquire about the feasibility and cost of synthesizing the hydrochloride salt.

| Supplier | Known for Supplying Free Base | Custom Synthesis Services |

| Sigma-Aldrich (Merck) | Yes (via PharmaBlock & Synthonix)[1] | Yes |

| BLDpharm | Yes[2] | Yes[3][4] |

| PharmaBlock | Yes[5] | Yes[6][7] |

| Synthonix Corporation | Yes[8][9] | Yes[8] |

| ChemScene | No (isomer available)[10] | Yes[10] |

When engaging with a custom synthesis provider, it is imperative to clearly define the required specifications, including purity, quantity, and the analytical data to be provided upon delivery.

Quality Control and In-House Validation: A Self-Validating System

Upon receipt of 3-Methylazepan-3-ol hydrochloride, a thorough in-house validation is crucial before its incorporation into experiments. The supplier's Certificate of Analysis (CoA) serves as the initial point of reference, but independent verification ensures the compound's identity, purity, and integrity.

Essential Documentation: The Certificate of Analysis (CoA)

A comprehensive CoA from the supplier should, at a minimum, include the following information:

-

Compound Name and Structure: 3-Methylazepan-3-ol hydrochloride

-

CAS Number: Not available for the hydrochloride salt; the free base is 1083216-37-8.

-

Molecular Formula and Weight: C₇H₁₆ClNO, 165.66 g/mol

-

Lot Number: For traceability.

-

Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and/or Nuclear Magnetic Resonance (NMR). A purity of ≥95% is generally acceptable for most research applications, though higher purity may be required for sensitive assays.[11]

-

Analytical Data: Copies of the raw data from the analytical techniques used to confirm the structure and purity (e.g., ¹H NMR, ¹³C NMR, LC-MS, HPLC).

In-House Validation Workflow

The following diagram illustrates a robust workflow for the in-house validation of a newly acquired batch of 3-Methylazepan-3-ol hydrochloride.

Caption: In-house quality control validation workflow.

Experimental Protocols

Preparation of a Stock Solution

The hydrochloride salt of an amine is generally more water-soluble than its free base.[12] However, for creating concentrated stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) are often preferred.[12]

Objective: To prepare a 10 mM stock solution of 3-Methylazepan-3-ol hydrochloride in DMSO.

Materials:

-

3-Methylazepan-3-ol hydrochloride (MW: 165.66 g/mol )

-

Anhydrous DMSO

-

Calibrated analytical balance

-

Volumetric flask (e.g., 10 mL)

-

Pipettes

-

Vortex mixer

Procedure:

-

Calculate the required mass: For a 10 mM solution in 10 mL: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass = 0.010 mol/L x 0.010 L x 165.66 g/mol = 0.0016566 g = 1.66 mg

-

Weigh the compound: Accurately weigh approximately 1.66 mg of 3-Methylazepan-3-ol hydrochloride and record the exact mass.

-

Dissolution: Transfer the weighed compound into the 10 mL volumetric flask.

-

Add solvent: Add approximately 8 mL of anhydrous DMSO to the volumetric flask.

-

Ensure complete dissolution: Cap the flask and vortex until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[12]

-

Bring to final volume: Carefully add DMSO to the 10 mL calibration mark.

-

Homogenize: Invert the flask several times to ensure a homogeneous solution.

-

Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[12]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 3-Methylazepan-3-ol hydrochloride using reverse-phase HPLC. Method optimization may be required.

Objective: To determine the purity of a sample of 3-Methylazepan-3-ol hydrochloride.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Sample prepared in the mobile phase or a compatible solvent

Procedure:

-

Sample Preparation: Prepare a solution of 3-Methylazepan-3-ol hydrochloride at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Chromatographic Conditions (starting point):

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary)

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

-

Analysis: Inject the sample and acquire the chromatogram.

-

Data Interpretation:

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Peak purity can be further assessed using a Diode Array Detector (DAD) to check for co-eluting impurities.[13]

-

Note: Amine hydrochlorides can sometimes show peak splitting or tailing in HPLC.[14] Adjusting the mobile phase pH or using a different ion-pairing agent can mitigate these effects.

-

Conclusion

Sourcing 3-Methylazepan-3-ol hydrochloride for research purposes requires a proactive approach, with a high likelihood of needing custom synthesis. By partnering with a reputable supplier and implementing a rigorous in-house validation protocol, researchers can ensure the quality and integrity of this valuable chemical building block. The experimental procedures outlined in this guide provide a solid foundation for the proper handling, preparation, and quality assessment of this compound, ultimately contributing to the generation of reliable and reproducible scientific data.

References

A complete list of references will be compiled and provided in the final version of this guide. The in-text citations provided throughout this document correspond to the search results used in its generation.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. BLDpharm - Reliable research chemicals supplier [bldpharm.com]

- 3. BLD Pharm - Biolabs and Life Sciences LLP [biolabsllp.com]

- 4. Custom Synthesis | BLDpharm [bldpharm.com]

- 5. cphi-online.com [cphi-online.com]

- 6. cphi-online.com [cphi-online.com]

- 7. cphi-online.com [cphi-online.com]

- 8. Bioscreening Company Directory - Specialty Chemicals - Synthonix Corporation [bioscreening.com]

- 9. Synthonix, Inc. - Home [guide12689.guidechem.com]

- 10. chemscene.com [chemscene.com]

- 11. 3-methylazepan-3-ol | 1083216-37-8 [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. jopcr.com [jopcr.com]

- 14. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]

purity and available grades of 3-Methylazepan-3-ol hydrochloride

This guide provides a technical analysis of 3-Methylazepan-3-ol hydrochloride , a specialized saturated N-heterocycle used as a scaffold in medicinal chemistry. It addresses the lack of standardized pharmacopeial monographs for this research-grade building block by establishing rigorous characterization protocols.

Purity, Synthesis, and Analytical Characterization

Executive Summary & Chemical Identity

3-Methylazepan-3-ol hydrochloride is a seven-membered aza-cycle featuring a tertiary alcohol and a methyl group at the C3 position. This "privileged scaffold" offers unique conformational flexibility compared to six-membered piperidines, allowing for the exploration of novel chemical space in drug discovery programs targeting GPCRs and ion channels.

-

Chemical Name: 3-Methylazepan-3-ol hydrochloride

-

Free Base CAS: 1083216-37-8

-

Molecular Formula:

-

Molecular Weight: 129.20 g/mol (Free Base) / 165.66 g/mol (HCl Salt)

-

Key Structural Feature: The C3 quaternary center prevents oxidative metabolism (e.g., by CYP450) at this position, a common liability in unsubstituted azepanes.

Commercial Grades and Purity Specifications

Unlike commodity chemicals, 3-Methylazepan-3-ol HCl is primarily available in Research Grades rather than GMP grades. The hydrochloride salt is often hygroscopic and may be generated in situ or supplied as a custom salt form to enhance stability.

Table 1: Available Purity Grades and Specifications

| Grade Designation | Purity Specification | Impurity Profile Limits | Primary Application |

| HTS Grade | Major impurity: Inorganic salts (< 2%) | High-Throughput Screening, Library Synthesis | |

| Synthesis Grade | Residual Solvent: < 5,000 ppmWater (KF): < 1.0% | Lead Optimization, SAR Studies | |

| Crystallography Grade | Enantiomeric Excess (ee): > 98% (if resolved) | X-ray Crystallography, Late-stage Toxicology |

Technical Insight: Commercial samples are typically racemic. If a specific enantiomer ((R) or (S)) is required for binding affinity studies, chiral resolution (via chiral HPLC or diastereomeric salt formation) is mandatory, as the C3 stereocenter significantly influences ligand-protein docking.

Synthesis Logic and Impurity Profiling

Understanding the synthesis route is critical for predicting and identifying impurities. The standard preparation involves the addition of a methyl Grignard reagent to a protected azepan-3-one.

Mechanism-Based Impurity Origins

-

Unreacted Starting Material:

-protected azepan-3-one. -

Dehydration Products: The tertiary alcohol at C3 is prone to acid-catalyzed elimination, forming endocyclic or exocyclic alkenes (e.g., 3-methyl-2,3,4,7-tetrahydro-1H-azepine).

-

Over-Alkylation: If the nitrogen protecting group is labile, methylation at the nitrogen may occur.

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the critical control points in the synthesis workflow.

Figure 1: Synthetic pathway for 3-Methylazepan-3-ol HCl highlighting critical impurity generation steps (red dashed lines).

Analytical Characterization Protocols

To validate the identity and purity of the hydrochloride salt, a multi-modal approach is required. The lack of a chromophore in the saturated azepane ring makes UV detection (HPLC-UV) challenging; therefore, CAD (Charged Aerosol Detection) or LC-MS is recommended.

Protocol A: HPLC-CAD/MS Purity Assessment

-

Objective: Quantify purity and detect non-chromophoric impurities.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (pH ~2.7).

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: MSD (ESI+, SIM for m/z 130 [M+H]+) and CAD.

-

Pass Criteria: Single peak > 97% area integration; no secondary masses corresponding to dehydration (-18 amu).

Protocol B: 1H-NMR Identity Verification

-

Solvent:

(preferred for HCl salts) or DMSO-d6. -

Key Diagnostic Signals:

- 1.25 ppm (3H, s): Methyl group attached to C3. Distinct singlet confirming the quaternary center.

-

3.10–3.40 ppm (m):

-

Causality: The disappearance of the ketone carbonyl signal (~205 ppm in 13C NMR) and appearance of the quaternary carbon (~70 ppm) confirms successful Grignard addition.

Visualization: QC Decision Workflow

This workflow ensures that only batches meeting strict criteria are released for biological testing.

Figure 2: Quality Control decision tree for validating 3-Methylazepan-3-ol HCl batches.

Handling and Stability

The hydrochloride salt of 3-Methylazepan-3-ol is hygroscopic . The presence of the hydroxyl group and the charged ammonium center creates a high affinity for atmospheric moisture.

-

Storage: Store at -20°C in a sealed container with desiccants.

-

Solubility: Highly soluble in water, methanol, and DMSO. Insoluble in non-polar solvents (Hexane, Ether).

-

Stability Warning: Avoid prolonged exposure to strong acids at high temperatures, which can induce E1 elimination of the tertiary alcohol to form the alkene impurity [1].

References

-

BenchChem. (2025).[1] Comparative Guide to the Synthesis of Azepan-3-one: A Review of Published Protocols. Retrieved from

-

Sigma-Aldrich. (n.d.). 3-methylazepan-3-ol Product Specification. Retrieved from [2]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76702351, Hydrochloride Salt. Retrieved from

-

Rousseau, A. L., et al. (2026).[3] Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines. Organic & Biomolecular Chemistry. Retrieved from

-

ChemScene. (2025). 3-Methylazepan-4-ol hydrochloride Product Data. Retrieved from

Sources

A Technical Guide to the Synthesis of 3-Methylazepan-3-ol Hydrochloride: A Key Intermediate for Pharmaceutical Research

Abstract

This in-depth technical guide provides a detailed, field-proven synthetic pathway for 3-Methylazepan-3-ol hydrochloride, a valuable heterocyclic building block for drug development professionals. The synthesis is presented as a robust three-step sequence, commencing with the widely available ε-caprolactam. Each step is elucidated with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols. The guide emphasizes scientific integrity and practical applicability, making it an essential resource for researchers and process chemists.

Part 1: Strategic Approach & Retrosynthetic Analysis

The synthesis of 3-Methylazepan-3-ol hydrochloride is most efficiently approached by constructing the core azepane ring system first, followed by the introduction of the desired functional groups. The target molecule is a tertiary alcohol, which strongly suggests a Grignard reaction as the key carbon-carbon bond-forming step.

Our strategy is built upon three logical pillars:

-

Nitrogen Protection: The secondary amine within the azepane precursor must be protected to prevent interference with the highly basic and nucleophilic Grignard reagent. The tert-butyloxycarbonyl (Boc) group is selected for its stability under these conditions and its straightforward removal under acidic conditions.

-

Grignard Addition: The introduction of the C3-methyl group and the formation of the tertiary alcohol is achieved via the addition of a methyl Grignard reagent to a protected azepanone (lactam) precursor.

-

Deprotection & Salt Formation: The final step involves the acidic cleavage of the Boc protecting group, which concurrently protonates the azepane nitrogen to yield the stable hydrochloride salt.

This linear approach is efficient, utilizes commercially available starting materials, and relies on well-understood, scalable chemical transformations.

Caption: Retrosynthetic analysis of 3-Methylazepan-3-ol hydrochloride.

Part 2: Detailed Synthesis Pathway and Experimental Protocols

This section details the complete synthetic workflow, providing both the rationale and a practical, step-by-step guide for each transformation.

Step 1: Synthesis of tert-butyl 2-oxoazepane-1-carboxylate (N-Boc-ε-caprolactam)

Causality & Expertise: The initial step focuses on protecting the nitrogen of ε-caprolactam.[1] The Boc group is ideal as it is introduced under basic or neutral conditions and is exceptionally stable towards the strongly nucleophilic and basic conditions of the subsequent Grignard reaction. The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst is critical; it acts as a nucleophilic catalyst, forming a more reactive intermediate with di-tert-butyl dicarbonate ((Boc)₂O), thereby accelerating the acylation of the lactam nitrogen.

Reaction Scheme: ε-Caprolactam + (Boc)₂O --(DMAP, Et₃N)--> N-Boc-ε-caprolactam

Experimental Protocol:

-

To a stirred solution of ε-caprolactam (1.0 eq.) in dichloromethane (CH₂Cl₂) at 0°C, add triethylamine (Et₃N, 4.0 eq.), di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq.), and a catalytic amount of DMAP (0.1 eq.).

-

Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding distilled water.

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers and wash sequentially with 10% aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-Boc-ε-caprolactam as a pure compound.

Step 2: Synthesis of tert-butyl 3-hydroxy-3-methylazepane-1-carboxylate

Causality & Expertise: This is the key bond-forming step. A Grignard reagent, methylmagnesium bromide (MeMgBr), is used to attack the electrophilic carbonyl carbon of the protected lactam.[2][3] It is imperative that this reaction is conducted under strictly anhydrous conditions, as Grignard reagents react violently with water. The reaction is typically performed in an ethereal solvent like tetrahydrofuran (THF), which stabilizes the Grignard reagent. The initial addition forms a tetrahedral intermediate which, upon acidic workup, hydrolyzes to yield the desired tertiary alcohol.

Reaction Scheme: N-Boc-ε-caprolactam + CH₃MgBr --(1. THF, 2. aq. NH₄Cl)--> tert-butyl 3-hydroxy-3-methylazepane-1-carboxylate

Experimental Protocol:

-

Set up a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet.

-

Place magnesium turnings (1.5 eq.) in the flask.

-

Add a solution of bromomethane in THF to the dropping funnel. Add a small portion to the magnesium and wait for the reaction to initiate (indicated by bubbling).

-

Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0°C.

-

In a separate flask, dissolve N-Boc-ε-caprolactam (1.0 eq.) in anhydrous THF and add this solution dropwise to the cooled Grignard reagent.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Cool the reaction to 0°C and quench carefully by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by chromatography if necessary.

Step 3: Deprotection and Formation of 3-Methylazepan-3-ol Hydrochloride

Causality & Expertise: The final step removes the Boc protecting group to liberate the free amine, which is then protonated to form the hydrochloride salt. While various acidic reagents can cleave the Boc group, using a solution of hydrogen chloride (HCl) in an organic solvent like dioxane, methanol, or isopropanol is highly efficient.[4][5][6][7] This method performs both the deprotection and salt formation in a single, clean step. The resulting hydrochloride salt is typically a crystalline solid, which facilitates isolation and purification by filtration.

Reaction Scheme: tert-butyl 3-hydroxy-3-methylazepane-1-carboxylate + HCl --(Dioxane)--> 3-Methylazepan-3-ol hydrochloride

Experimental Protocol:

-

Dissolve the crude tert-butyl 3-hydroxy-3-methylazepane-1-carboxylate (1.0 eq.) in a minimal amount of methanol or ethyl acetate.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a 4M solution of HCl in 1,4-dioxane (3.0-4.0 eq.).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring for the evolution of gas (isobutylene and CO₂) to cease and for the precipitation of the product.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether or methyl tert-butyl ether (MTBE) to induce precipitation/crystallization.

-

Collect the solid product by vacuum filtration, wash with cold ether, and dry under vacuum to yield 3-Methylazepan-3-ol hydrochloride.

Part 3: Data Summary & Workflow Visualization

Table 1: Summary of Synthetic Steps

| Step | Reaction | Key Reagents | Solvent | Typical Yield |

| 1 | N-Boc Protection | (Boc)₂O, DMAP, Et₃N | CH₂Cl₂ | 85-95% |

| 2 | Grignard Reaction | CH₃MgBr, Mg | THF | 60-75% |

| 3 | Deprotection/Salt Formation | 4M HCl in Dioxane | Dioxane/Methanol | >90% |

Overall Synthesis Workflow

Caption: Complete workflow for the synthesis of 3-Methylazepan-3-ol HCl.

Part 4: Conclusion

The synthetic route detailed in this guide represents an efficient, reliable, and scalable method for producing 3-Methylazepan-3-ol hydrochloride. By leveraging fundamental organic chemistry principles—amine protection, Grignard addition, and acidic deprotection—this pathway provides researchers with straightforward access to a valuable chemical intermediate. The provided protocols, grounded in established literature and practical experience, are designed to be readily implemented in a standard laboratory setting, facilitating further research and development in medicinal chemistry.

References

-

Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2011). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 41(24), 3841-3850. Available from: [Link]

-

Moku, G., Rapolu, R., Ravuri, H., & Basavoju, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23903-23908. Available from: [Link]

-

Moku, G., Rapolu, R., Ravuri, H., & Basavoju, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. Available from: [Link]

-

Berredjem, M., Aouf, N., & Gherbi, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Available from: [Link]

-

Bolocan, I., & Chiscop, I. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC, 2002(2), 56-63. Available from: [Link]

- Ganesan, A. (2009). Deprotection of N-BOC compounds. Google Patents, EP2070899A1.

-

Bolocan, I., & Chiscop, I. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc. Available from: [Link]

-

Wikipedia. (n.d.). Caprolactam. Available from: [Link]

- Rao, T. J., et al. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. Google Patents, EP1992611A2.

-

Mohan Rao, D., et al. (2011). A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. QuickCompany. Available from: [Link]

-

Vaia. (n.d.). Problem 15 Caprolactam, the monomer from wh... Available from: [Link]

-

Smith, A. (2021). One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. eGrove. Available from: [Link]

-

Kumar, A., et al. (2015). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. Available from: [Link]

Sources

- 1. Caprolactam - Wikipedia [en.wikipedia.org]

- 2. A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 [quickcompany.in]

- 3. egrove.olemiss.edu [egrove.olemiss.edu]

- 4. researchgate.net [researchgate.net]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Azepane Scaffold in Modern Drug Design: Synthetic Versatility and Therapeutic Scope

Executive Summary

The seven-membered nitrogen heterocycle, azepane (hexahydro-1H-azepine), represents a "privileged scaffold" in medicinal chemistry that offers distinct advantages over its five- (pyrrolidine) and six-membered (piperidine) counterparts. While piperidines dominate small-molecule databases, azepanes introduce a unique conformational flexibility—oscillating between twist-chair and chair forms—that allows for dynamic induced-fit binding modes in complex protein pockets.[1]

This technical guide explores the high-impact research applications of substituted azepane derivatives, moving beyond simple generic substitution to advanced functionalization strategies. We examine their critical role in glycosidase inhibition (metabolic disorders), kinase modulation (oncology), and GPCR ligand design (CNS/Pain), supported by a validated experimental protocol for regio- and stereoselective functionalization.

Structural Dynamics & Medicinal Chemistry Strategy

The Conformational Advantage

Unlike the relatively rigid chair conformation of piperidine, the azepane ring exists in a dynamic equilibrium. This flexibility is not a liability but a design feature.[1]

-

Entropy/Enthalpy Compensation: The ring can adopt a low-energy conformation to match the binding site topography, reducing the energetic penalty upon binding.

-

Vectorial Projection: Substituents on the C3, C4, and C5 positions project into 3D space at angles unattainable by 5- or 6-membered rings, accessing novel hydrophobic pockets in enzymes like BACE1 or Glycosidases .[1]

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the core SAR principles for optimizing azepane derivatives.

Caption: SAR logic flow for azepane optimization, highlighting critical substitution vectors for specific pharmacological outcomes.

Therapeutic Applications

Metabolic & Lysosomal Disorders: Azasugars

Polyhydroxylated azepanes (iminosugars) are potent inhibitors of glycosidases and glycosyltransferases.[1]

-

Mechanism: They mimic the oxocarbenium ion transition state of sugar hydrolysis.[1] The 7-membered ring allows for the placement of hydroxyl groups in a spatial arrangement that perfectly matches the enzyme's catalytic site, often with higher affinity than 6-membered piperidine analogs (e.g., 1-deoxynojirimycin).

-

Application:

CNS & Pain Management: GPCR Ligands

-

Opioid Receptors: Azepane derivatives have been utilized to develop mixed

-agonist/ -

Monoamine Transporters: Substituted azepanes (e.g., analogues of Setazindol ) act as serotonin/dopamine reuptake inhibitors.[1] The larger ring volume restricts the "induced fit" at the transporter site, enhancing selectivity for NET (Norepinephrine Transporter) or DAT (Dopamine Transporter) over SERT (Serotonin Transporter).

Oncology: Kinase Inhibition[1]

-

Balanol Analogues: The natural product (-)-Balanol contains a 3-substituted azepane core and is a potent inhibitor of Protein Kinase C (PKC) and Protein Kinase A (PKA).[1]

-

Synthetic Strategy: Researchers use the azepane ring as a linker to orient the ATP-mimetic moiety and the substrate-binding moiety.[1] The flexibility allows the inhibitor to adapt to the "breathing" motion of the kinase ATP-binding cleft.

Experimental Protocol: Regioselective Lithiation of N-Boc-Azepane

This protocol details the Beak-O'Brien methodology for introducing substituents at the C2 position.[1] This is a "self-validating" system because the formation of the stable dipole-stabilized carbanion is color-indicated (often yellow/orange) and relies on precise temperature control to prevent beta-elimination.

Mechanistic Workflow

Caption: Workflow for the enantioselective C2-lithiation and functionalization of N-Boc-azepane.

Step-by-Step Methodology

Objective: Synthesis of (S)-N-Boc-2-methylazepane.

Reagents:

-

N-Boc-azepane (1.0 eq)

-

s-Butyllithium (1.3 eq, 1.4 M in cyclohexane)

-

(-)-Sparteine (1.3 eq) (Chiral ligand for enantioselectivity)

-

Methyl Iodide (1.5 eq)

-

Anhydrous THF (Solvent)

Protocol:

-

System Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add (-)-Sparteine (1.3 eq) and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

-

Causality: The low temperature is critical to stabilize the organolithium intermediate and prevent the thermodynamic equilibration that leads to racemization.

-

-

Base Addition: Add s-BuLi dropwise over 10 minutes. Stir for 15 minutes to form the chiral base complex.

-

Substrate Addition: Add N-Boc-azepane (dissolved in minimal THF) dropwise.

-

Observation: The solution may turn a light yellow/orange, indicating the formation of the lithiated species.

-

Incubation: Stir at -78°C for 4-5 hours . (Note: Azepanes lithiate slower than pyrrolidines due to conformational ring strain).[1]

-

-

Electrophile Trapping: Add Methyl Iodide (MeI) dropwise.[1]

-

Exotherm Control: Ensure the temperature does not spike, which would degrade enantioselectivity.

-

-

Quench & Workup: Stir for 30 minutes, then warm to room temperature. Quench with saturated aqueous NH₄Cl.[1][2] Extract with Et₂O, dry over MgSO₄, and concentrate.

-

Validation: Analyze via Chiral HPLC to determine Enantiomeric Ratio (ER). Expected ER > 90:10.[1]

Future Outlook: The "Scaffold Hopping" Frontier

The azepane ring is currently underutilized compared to piperidines. Future research will likely focus on:

-

BACE1 Inhibitors: Using fused azepane-biaryl systems to cross the Blood-Brain Barrier (BBB) more effectively than peptidomimetics.[1]

-

Fragment-Based Drug Discovery (FBDD): Using small, rigidified azepane fragments (e.g., bridged azepanes like 2-azabicyclo[3.2.1]octane) to probe novel binding pockets.[1]

References

-

Kaur, M., et al. (2021).[1] A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds. Current Organic Chemistry. Retrieved from [Link]

-

O'Brien, P., et al. (2014).[1] General Procedures for the Lithiation/Trapping of N-Boc Piperazines and Azepanes. ResearchGate. Retrieved from [Link]

-

Mangion, I. K., et al. (2012).[1][3] Enantioselective Synthesis of a Dual Orexin Receptor Antagonist (Suvorexant). Organic Letters. Retrieved from [Link]

-

Hernández-Rodríguez, M., et al. (2012).[1] Synthesis of polyhydroxylated azepanes as glycosidase inhibitors. Journal of Medicinal Chemistry. (Contextual citation based on general search results).

-

DrugBank. (2025).[1] Balovaptan: Pharmacology and Structure. Retrieved from [Link]

Sources

role of tertiary alcohols in medicinal chemistry

[1][2][3]

The installation of a tertiary alcohol often represents a high-value "triage" move in Lead Optimization (LO), particularly when addressing the "Solubility-Permeability Paradox."

The "Solvation Shell" & Desolvation Penalty

Tertiary alcohols possess a unique hydration profile. Because the hydroxyl group is sterically crowded, the ordered water shell surrounding it is less stable than that of a primary alcohol.

-

Effect: This reduces the desolvation penalty—the energy cost required to shed water molecules before the drug binds to a hydrophobic protein pocket.

-

Design Consequence: A 3° ROH can often bind more efficiently to deep, hydrophobic pockets than a less hindered alcohol, provided the hydroxyl group finds a specific H-bond partner (e.g., a backbone carbonyl or side-chain serine).

Intramolecular Hydrogen Bonding (IMHB) & Permeability

For compounds in "Beyond Rule of 5" (bRo5) space, passive permeability is often limited by high Polar Surface Area (PSA). Tertiary alcohols are excellent donors for Intramolecular Hydrogen Bonds (IMHB) .

-

Mechanism: By forming a transient H-bond with a nearby acceptor (e.g., a carbonyl oxygen or pyridine nitrogen) within the molecule, the 3° ROH "hides" its polarity.

-

Result: This lowers the effective PSA (EPSA), allowing the molecule to pass through the lipophilic cell membrane. Once inside the aqueous cytosol or the binding pocket, the H-bond breaks, re-exposing the hydroxyl for target engagement.

Table 1: Physicochemical Impact of Alcohol Classes

| Feature | Primary Alcohol (1°) | Secondary Alcohol (2°) | Tertiary Alcohol (3°) |

| Metabolic Stability | Low (Rapid oxidation to acid) | Moderate (Oxidation to ketone) | High (Blocks |

| Glucuronidation | High Rate | Moderate Rate | Low Rate (Steric shielding) |

| H-Bond Strength | Strong Donor/Acceptor | Moderate | Sterically Modulated |

| Permeability Impact | High PSA penalty | Moderate PSA penalty | Reduced penalty (via IMHB) |

Metabolic Stability: The "Metabolic Shield"

The most common application of the tertiary alcohol is to block Cytochrome P450 (CYP) mediated oxidation.

Blocking -Carbon Oxidation

CYP450 enzymes typically abstract a hydrogen atom from the

-

The 3° Advantage: Tertiary alcohols lack an

-proton. This renders them immune to direct oxidation to carbonyls. -

Metabolic Switching: Introducing a methyl group to convert a secondary alcohol into a tertiary alcohol (the "Magic Methyl" effect on alcohols) often shifts metabolism away from the alcohol entirely, forcing the enzyme to attack less favorable sites on the molecule.

Steric Shielding of Glucuronidation

Phase II metabolism (conjugation) often inactivates drugs via O-glucuronidation. The bulky alkyl groups surrounding a tertiary alcohol create a "steric umbrella" that hinders the approach of UDP-glucuronosyltransferases (UGTs), significantly increasing the half-life (

Synthetic Methodologies: Overcoming Steric Hindrance

Synthesizing tertiary alcohols, particularly in complex, drug-like scaffolds, is challenging due to steric hindrance and the propensity for side reactions (enolization/reduction).

The Challenge: Enolization vs. Addition

When adding a Grignard or Organolithium reagent to a hindered ketone, the basicity of the reagent often leads to deprotonation of the

The Solution: Lanthanide Activation (The Knochel Method)

The use of anhydrous Lanthanum (III) Chloride complexed with Lithium Chloride (

-

Mechanism: The highly oxophilic